Cas no 108238-09-1 ((2-phenoxyphenyl)boronic acid)

(2-phenoxyphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Phenoxybenzeneboronic acid
- 2-Phenoxyphenylboronic Acid (contains varying amounts of Anhydride)
- 2-PHENOXYPHENYLBORONIC ACID
- 2-PHENOXYPHENYLBORONIC ACID SOLID VARYING AMOUNTS IN ANHYDRIDE
- (2-phenoxyphenyl)boronic acid
- 2-Phenoxybenzeneboronic Acid (contains varying amounts of Anhydride)
- o-Phenoxy-benzeneboronic acid
- (2-Phenoxyphenyl)-boronic acid
- AKOS BRN-0131
- RARECHEM AH PB 0053
- B-(2-Phenoxyphenyl)boronic acid
- 2-Phenoxybenzeneboronic acid 98%
- (2-Phenoxy)phenylboronic acid ,98%
- (2-Phenoxy)phenylboronic acid
- (2-Phenoxyphenyl)Boranediol
- Boronic acid, (2-phenoxyphenyl)-
- PubChem9521
- KSC174E3R
- 2-phenoxy-phenyl boronic acid
- 2-PHENOXYPHENYLBORONICACID
- AVOWPOFIQZSVGV-UHFFFAOYSA-N
- BBL104379
- SBB052558
- STL558636
- VB103
- 2-Phenoxybenzeneboronicacid
- A801827
- CS-W014952
- SCHEMBL20600
- EN300-7376964
- AMY1605
- J-510238
- AB07943
- SY024939
- CHEMBL3236885
- Z1695772852
- FT-0613295
- s10938
- PS-9602
- 108238-09-1
- P2539
- MFCD01001592
- DTXSID20378551
- AKOS003585342
- DB-009511
-
- MDL: MFCD01001592
- インチ: 1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H
- InChIKey: AVOWPOFIQZSVGV-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1B(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 214.080124g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 214.080124g/mol
- 単一同位体質量: 214.080124g/mol
- 水素結合トポロジー分子極性表面積: 49.7Ų
- 重原子数: 16
- 複雑さ: 204
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ぶんしりょう: 214.03
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.23
- ゆうかいてん: 104-108 °C (lit.)
- ふってん: 369 ºC
- フラッシュポイント: 177 ºC
- 屈折率: 1.605
- すいようせい: Slightly soluble in water.
- PSA: 49.69000
- LogP: 1.15870
- ようかいせい: 未確定
(2-phenoxyphenyl)boronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD78027)
(2-phenoxyphenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7376964-0.5g |
(2-phenoxyphenyl)boronic acid |
108238-09-1 | 95% | 0.5g |
$19.0 | 2023-07-08 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H98350-1g |
(2-phenoxyphenyl)boronic acid |
108238-09-1 | 98% | 1g |
¥100 | 2023-09-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030970-5g |
(2-phenoxyphenyl)boronic acid |
108238-09-1 | 98% | 5g |
¥123 | 2024-05-26 | |
eNovation Chemicals LLC | Y1047554-25g |
2-Phenoxybenzeneboronic acid |
108238-09-1 | 98% | 25g |
$125 | 2024-06-07 | |
Enamine | EN300-7376964-100.0g |
(2-phenoxyphenyl)boronic acid |
108238-09-1 | 95% | 100.0g |
$369.0 | 2023-07-08 | |
Enamine | EN300-7376964-5.0g |
(2-phenoxyphenyl)boronic acid |
108238-09-1 | 95% | 5.0g |
$50.0 | 2023-07-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016256-100g |
2-Phenoxybenzeneboronic acid |
108238-09-1 | 98% | 100g |
¥2776.00 | 2024-08-09 | |
Enamine | EN300-7376964-10.0g |
(2-phenoxyphenyl)boronic acid |
108238-09-1 | 95% | 10.0g |
$85.0 | 2023-07-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030970-1g |
(2-phenoxyphenyl)boronic acid |
108238-09-1 | 98% | 1g |
¥31 | 2024-05-26 | |
eNovation Chemicals LLC | D546508-100g |
2-Phenoxybenzeneboronic acid |
108238-09-1 | 97% | 100g |
$1000 | 2023-09-03 |
(2-phenoxyphenyl)boronic acid 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(2-phenoxyphenyl)boronic acidに関する追加情報
Introduction to (2-Phenoxyphenyl)boronic Acid (CAS No. 108-238-09-1)
(2-Phenoxyphenyl)boronic acid (CAS No. 108-238-09-1) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, which include a boronic acid functional group attached to a 2-phenoxyphenyl moiety. The compound's ability to participate in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, has made it an essential reagent in the synthesis of complex organic molecules and pharmaceuticals.
The structure of (2-phenoxyphenyl)boronic acid consists of a benzene ring substituted with a phenoxy group at the 2-position and a boronic acid group at the ortho position. This arrangement provides the molecule with both aromatic and organoboron functionalities, which are crucial for its reactivity and utility in synthetic chemistry. The phenoxy group enhances the electron-donating properties of the molecule, while the boronic acid group facilitates its participation in transition metal-catalyzed cross-coupling reactions.
In recent years, (2-phenoxyphenyl)boronic acid has been extensively studied for its applications in medicinal chemistry. One of the key areas of research has been its use as a building block in the synthesis of bioactive compounds, including potential drug candidates. For instance, a study published in the *Journal of Medicinal Chemistry* highlighted the use of (2-phenoxyphenyl)boronic acid in the development of novel inhibitors for specific enzymes involved in various diseases. The compound's ability to form stable intermediates and its compatibility with various functional groups make it an attractive choice for drug discovery and development.
Another significant application of (2-phenoxyphenyl)boronic acid is in materials science, particularly in the synthesis of advanced materials such as polymers and nanomaterials. The boronic acid group can be used to introduce reactive sites into polymer chains, enabling the creation of functionalized materials with tailored properties. A recent study in *Advanced Materials* demonstrated the use of (2-phenoxyphenyl)boronic acid as a cross-linking agent in the synthesis of polymer-based hydrogels with enhanced mechanical strength and biocompatibility.
The synthesis of (2-phenoxyphenyl)boronic acid typically involves several steps, starting from readily available starting materials such as 2-bromophenol and phenol. One common synthetic route involves the formation of a Grignard reagent from 2-bromophenol, followed by reaction with phenol to form 2-phenoxyphenol. The resulting phenol is then converted to the corresponding boronic acid through a series of reactions, including boronation and purification steps. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The stability and handling of (2-phenoxyphenyl)boronic acid are important considerations for both laboratory and industrial applications. The compound is generally stable under ambient conditions but should be stored under inert atmosphere to prevent oxidation and degradation. It is also important to note that boronic acids can form esters with alcohols, which can affect their reactivity in certain reactions. Therefore, careful control of reaction conditions is essential to ensure optimal performance.
Recent advancements in analytical techniques have also contributed to a better understanding of (2-phenoxyphenyl)boronic acid's properties and behavior. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been used to characterize the compound's structure and confirm its identity. These methods have also provided insights into the mechanisms of reactions involving (2-phenoxyphenyl)boronic acid, helping researchers optimize synthetic protocols and develop new applications.
In conclusion, (2-phenoxyphenyl)boronic acid (CAS No. 108-238-09-1) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an essential reagent for researchers working on complex organic molecules and advanced materials. As ongoing research continues to uncover new possibilities for this compound, it is likely that its importance will only continue to grow in the coming years.
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